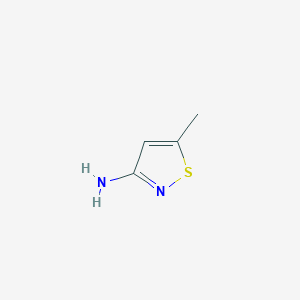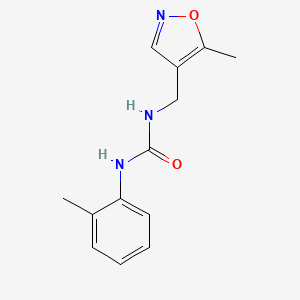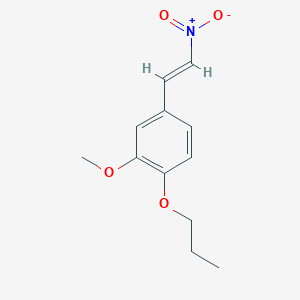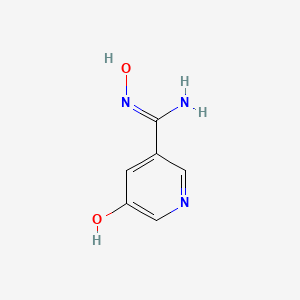![molecular formula C7H13ClN4S B2751922 1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride CAS No. 2361635-08-5](/img/structure/B2751922.png)
1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The compound is a salt with a molecular weight of 220.73 . The IUPAC name is 1-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea hydrochloride .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
Antifungal Activity
Imidazole derivatives also exhibit antifungal properties . This makes them valuable in the treatment of various fungal infections.
Antitumor Activity
Imidazole derivatives have been found to exhibit antitumor activities . This makes them potential candidates for cancer treatment.
Antidiabetic Activity
Imidazole derivatives have shown potential in the treatment of diabetes . This opens up new possibilities for the development of antidiabetic drugs.
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation.
Antiviral Activity
Imidazole derivatives have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress.
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and acts as a key regulator in the stomach.
Mode of Action
1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride acts as a competitive antagonist at the Histamine H2 receptor . It binds to the receptor, preventing histamine from attaching and triggering the receptor’s usual response. This results in a decrease in gastric acid secretion.
Pharmacokinetics
As an imidazole derivative, it is likely to be highly soluble in water and other polar solvents . This suggests good absorption and potentially wide distribution throughout the body. The compound’s metabolism and excretion would need further study for a detailed understanding.
Eigenschaften
IUPAC Name |
1-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.ClH/c1-5-6(11-4-10-5)3-9-7(12)8-2;/h4H,3H2,1-2H3,(H,10,11)(H2,8,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSDCOWERWQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CNC(=S)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139026625 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2751845.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2751847.png)




![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2751855.png)


